Z-D-isoleucine dicyclohexylamine salt

Catalog No.
S1889932
CAS No.
M.F
M. Wt
446.6
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Z-D-isoleucine dicyclohexylamine salt

Product Name

Z-D-isoleucine dicyclohexylamine salt

Molecular Weight

446.6

Z-D-isoleucine dicyclohexylamine salt, also known as Z-D-allo-isoleucine dicyclohexylamine salt, is a derivative of the amino acid isoleucine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of isoleucine, which enhances its stability and solubility in various solvents. The compound has a molecular formula of C26H42N2O4C_{26}H_{42}N_{2}O_{4} and a molecular weight of approximately 446.63 g/mol . This compound is primarily used in peptide synthesis and research applications due to its unique properties.

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: The carboxyl group of Z-D-isoleucine can react with the amino group of another amino acid to form peptide bonds, facilitating the synthesis of peptides and proteins.
  • Deprotection Reactions: The benzyloxycarbonyl group can be removed under specific conditions (e.g., hydrogenation) to yield free isoleucine, which can then participate in further biochemical processes .
  • Salt Formation: The dicyclohexylamine component can form salts with various acids, affecting solubility and stability in different environments.

Z-D-isoleucine dicyclohexylamine salt exhibits biological activities associated with isoleucine, including:

  • Protein Synthesis: As a building block for proteins, it plays a crucial role in cellular functions and metabolism.
  • Antimicrobial Properties: Some studies suggest that derivatives of isoleucine may exhibit antimicrobial activity, although specific data on Z-D-isoleucine dicyclohexylamine salt is limited .
  • Role in Muscle Metabolism: Isoleucine is known to contribute to muscle metabolism and energy production, making this compound relevant in sports nutrition and muscle recovery formulations.

The synthesis of Z-D-isoleucine dicyclohexylamine salt typically involves several steps:

  • Protection of Isoleucine: The amino group of isoleucine is protected using a benzyloxycarbonyl group to prevent unwanted reactions during synthesis.
  • Formation of Dicyclohexylamine Salt: The protected isoleucine is reacted with dicyclohexylamine to form the salt. This step often requires careful control of pH and temperature to ensure optimal yield.
  • Purification: The product is purified through crystallization or chromatography techniques to isolate the desired compound from by-products and unreacted materials .

Z-D-isoleucine dicyclohexylamine salt finds various applications, including:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides for pharmaceutical research.
  • Biochemical Studies: Used in studies exploring protein structure-function relationships due to its role as an amino acid derivative.
  • Nutritional Supplements: Potentially included in formulations aimed at muscle recovery and performance enhancement due to its biological activity related to isoleucine .

Interaction studies involving Z-D-isoleucine dicyclohexylamine salt focus on its behavior in biological systems:

  • Binding Affinity: Research may explore how this compound interacts with various receptors or enzymes, influencing metabolic pathways.
  • Synergistic Effects: Studies might investigate how it works in conjunction with other amino acids or compounds to enhance biological effects or therapeutic outcomes .

Several compounds share structural similarities with Z-D-isoleucine dicyclohexylamine salt. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
L-IsoleucineC6H13NO2Naturally occurring amino acid; essential for protein synthesis.
D-IsoleucineC6H13NO2Enantiomer; may have different biological activities compared to L-isoleucine.
Z-L-Isoleucine dicyclohexylamine saltC26H42N2O4Similar protective group; used for peptide synthesis but differs by chirality.
Z-D-allo-IsoleucineC14H19NO4Related compound; differs by structure but shares similar applications.

Z-D-isoleucine dicyclohexylamine salt's uniqueness lies in its specific stereochemistry and protective group configuration, which influence its reactivity and applications in peptide chemistry compared to other similar compounds .

Carbobenzyloxy Protection Strategies

The carbobenzyloxy protection strategy represents a fundamental approach in the synthesis of Z-D-isoleucine dicyclohexylamine salt, where the benzyloxycarbonyl group serves as a protective moiety for the amino function [1]. This protection methodology was first established by Leonidas Zervas in the early 1930s and became the cornerstone of controlled peptide synthesis [1]. The carbobenzyloxy group effectively suppresses the nucleophilic and basic properties of the nitrogen lone pair, providing essential "reactivity masking" properties while maintaining stereochemical integrity during subsequent synthetic transformations [1] [2].

The introduction of the carbobenzyloxy protecting group utilizes benzyl chloroformate as the primary reagent, which reacts with the amino group under alkaline conditions [3] [1]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amino nitrogen attacks the carbonyl carbon of benzyl chloroformate, resulting in the formation of the carbamate linkage [1] [2]. This process requires careful control of reaction parameters to prevent unwanted side reactions and maintain the stereochemical configuration of the D-isoleucine moiety [3].

The stability of carbobenzyloxy-protected amino acids under various reaction conditions makes this protecting group particularly suitable for complex synthetic sequences [4] [1]. The protection strategy provides excellent crystallization properties for most derivatives, with the notable exception that most N-benzyloxycarbonyl amino acids can be crystallized, facilitating purification and characterization processes [4]. The carbobenzyloxy group demonstrates remarkable compatibility with subsequent salt formation reactions, maintaining its protective function throughout the dicyclohexylamine salt synthesis [5].

Schotten-Baumann Acylation Protocol Optimization

The Schotten-Baumann reaction protocol for carbobenzyloxy protection has undergone significant optimization to enhance yield and minimize racemization in the synthesis of Z-D-isoleucine derivatives [6] [7]. The classical Schotten-Baumann conditions employ a biphasic solvent system consisting of water and an organic solvent, where the base in the aqueous phase neutralizes the generated acid while maintaining the starting materials and products in the organic phase [6] [8].

Table 1: Schotten-Baumann Acylation Protocol Optimization

ParameterStandard ConditionsOptimized ConditionsFlow Conditions
Temperature (°C)0-5025
Reaction Time (hours)1280.5
Base Equivalent1.5 (NaOH)1.2 (NaOH)1.1 (NaOH)
Solvent SystemWater/DCMWater/DioxaneBiphasic
Acyl Chloride Equivalent1.51.21.1
Yield (%)959896
Racemization (%)<2<0.5<1

Recent investigations have demonstrated that temperature control represents the most critical parameter in protocol optimization [10]. Maintaining reaction temperatures between 0-5°C significantly reduces racemization while preserving high conversion rates [11]. The optimization studies reveal that lowering the temperature to 0°C while extending reaction time to 8 hours achieves superior results compared to traditional conditions [10] [11].

The choice of base system has profound effects on reaction outcomes [7] [8]. Sodium hydroxide remains the preferred base due to its ability to maintain proper pH control in the aqueous phase [6] [7]. However, the equivalent ratio optimization shows that reducing the base from 1.5 to 1.2 equivalents provides better stoichiometric control while minimizing side reactions [10] [11]. The organic phase composition significantly influences the reaction efficiency, with dioxane demonstrating superior performance compared to dichloromethane in terms of phase separation and product isolation [10] [12].

Continuous flow conditions represent an emerging optimization approach that addresses traditional batch limitations [10] [12]. Flow chemistry enables precise control of reaction parameters, reduces undesired hydrolysis, and suppresses racemization through improved mass transfer and temperature control [10]. The implementation of flow conditions allows for reduced reaction times while maintaining high yields and stereochemical purity [12].

Racemization Prevention Techniques

Racemization prevention during carbobenzyloxy protection constitutes a critical aspect of maintaining the stereochemical integrity of D-isoleucine [13] [14]. The prevention of racemization requires comprehensive understanding of the mechanistic pathways that lead to epimerization and implementation of specific control measures [14] [15].

Table 2: Racemization Prevention Techniques in Carbobenzyloxy Protection

TechniqueSpecific MethodRacemization Reduction (%)Practical Applicability
Low Temperature Control0-5°C Operation60-80High
Base SelectionTMP/DMP vs DIPEA85-95Very High
Coupling Reagent OptimizationCOMU/DEPBT vs HATU90-98Very High
Reaction Time Minimization30-60 min vs 12-24 hrs40-60Moderate
Solvent System SelectionBiphasic vs Monophasic30-50High
Additive UsageHOBt/HOAt Addition70-85High

Temperature control emerges as the primary racemization prevention strategy [13] [14]. Maintaining reaction temperatures at or below 5°C significantly reduces the rate of enolate formation, which represents the key intermediate in racemization pathways [14] [15]. Studies demonstrate that temperature reduction from room temperature to 0-5°C results in 60-80% reduction in racemization rates [16] [13].

Base selection plays a crucial role in racemization suppression [16] [15]. The replacement of diisopropylethylamine with sterically hindered bases such as 2,4,6-trimethylpyridine or 2,6-dimethylpyridine provides remarkable improvements in stereochemical retention [16] [14]. These bases demonstrate weaker basicity and enhanced steric shielding of the amino function, minimizing the abstraction of alpha-hydrogen atoms that initiate racemization [16].

Coupling reagent optimization represents another critical prevention strategy [16] [14]. The utilization of COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) instead of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides 90-98% reduction in racemization [16] [14]. These reagents demonstrate superior performance in maintaining stereochemical integrity during activation and coupling processes [14].

Reaction time minimization serves as an effective complementary strategy [16] [15]. Reducing reaction times from traditional 12-24 hour protocols to optimized 30-60 minute procedures decreases exposure time for racemization-prone intermediates [15] [17]. However, this approach requires careful balance with conversion efficiency to maintain acceptable yields [16].

Salt Formation Mechanisms

The formation of dicyclohexylamine salts represents a sophisticated crystallization process that involves precise control of multiple parameters to achieve optimal yield and purity [5] [18]. The salt formation mechanism proceeds through initial proton transfer from the carboxylic acid to the dicyclohexylamine, followed by ionic association and crystallization from solution [5] [19]. This process requires careful optimization of solvent systems, stoichiometric ratios, and crystallization conditions [18] [20].

Dicyclohexylamine serves as an excellent salt-forming agent due to its unique structural properties [21] [22]. The compound exists as a secondary amine with two cyclohexyl groups providing steric bulk and hydrophobic character [21]. The basicity of dicyclohexylamine (pKa approximately 11.0) makes it suitable for salt formation with carboxylic acids through acid-base neutralization [22] [18].

The salt formation process involves multiple stages including initial mixing, ionic association, nucleation, and crystal growth [18] [19]. The initial stage requires dissolution of both components in appropriate solvent systems, followed by controlled mixing to ensure homogeneous proton transfer [5] [18]. The subsequent crystallization process depends on supersaturation levels, temperature control, and presence of seed crystals [19] [20].

Solvent System Selection Criteria

Solvent system selection represents a critical determinant of successful dicyclohexylamine salt formation, influencing solubility, crystallization kinetics, and final crystal quality [23] [24]. The selection criteria encompass multiple factors including solubility parameters, crystallization behavior, and chemical compatibility [25] [20].

Table 3: Solvent System Selection Criteria for Dicyclohexylamine Salt Formation

Solvent SystemSolubility (mg/mL)Crystallization Time (hours)Crystal QualityYield (%)
Methanol/Water (9:1)45.224-48Excellent88-92
Ethyl Acetate/Water12.812-24Good75-82
Dichloromethane/Methanol (9:1)38.718-36Excellent85-90
Acetone/Water (7:3)28.48-16Fair70-78
Isopropanol/Water (8:2)35.620-40Good80-86
Ethanol/Water (4:1)41.316-32Good82-88

Methanol/water mixtures demonstrate superior performance in dicyclohexylamine salt crystallization [19] [25]. The 9:1 methanol/water system provides optimal solubility (45.2 mg/mL) while maintaining excellent crystal quality and high yields (88-92%) [19]. The polar protic nature of methanol facilitates ionic solvation while water provides the appropriate polarity gradient for controlled crystallization [25] [24].

Dichloromethane/methanol systems offer alternative crystallization pathways with distinct advantages [19] [20]. The 9:1 ratio provides excellent crystal quality while maintaining good solubility (38.7 mg/mL) and acceptable yields (85-90%) [19]. This system proves particularly useful when water sensitivity represents a concern or when specific crystal morphologies are desired [5] [19].

Solvent polarity plays a fundamental role in determining crystallization outcomes [26] [25]. Systems with moderate polarity provide optimal balance between initial dissolution and subsequent precipitation [25] [24]. The solubility parameter differences between the acid and base components must be considered to ensure compatible dissolution behavior [25].

Temperature effects on solvent selection require careful evaluation [19] [24]. Higher temperature systems may provide faster crystallization but can compromise crystal quality [19]. The acetone/water system demonstrates rapid crystallization (8-16 hours) but produces crystals of fair quality, indicating the importance of balancing kinetic and thermodynamic factors [24] [20].

Stoichiometric Control of Amine Addition

Stoichiometric control during amine addition represents a critical parameter determining the success of dicyclohexylamine salt formation [27] [18]. The precise control of acid-to-base ratios, addition rates, and mixing conditions directly influences yield, purity, and crystal characteristics [27] [20].

Table 4: Stoichiometric Control of Amine Addition in Salt Formation

Parameter1:0.9 Ratio1:1.0 Ratio1:1.1 Ratio1:1.2 Ratio
Acid:Base Ratio1:0.91:1.01:1.11:1.2
Addition Rate (mL/min)0.5-1.00.8-1.21.0-1.51.2-1.8
Temperature Control (°C)15-2020-2525-3025-30
Mixing Time (min)30-4545-6060-7575-90
pH Range6.5-7.07.0-7.57.5-8.08.0-8.5
Crystallization Yield (%)78-8385-9088-9482-87

The optimal stoichiometric ratio for dicyclohexylamine salt formation occurs at 1:1.1 (acid:base), providing maximum crystallization yield (88-94%) [27] [18]. This slight excess of base ensures complete neutralization while accounting for potential losses during the crystallization process [27] [20]. The 1:1.1 ratio demonstrates superior performance compared to stoichiometric (1:1.0) or deficient (1:0.9) conditions [18].

Addition rate control significantly influences crystal nucleation and growth processes [27] [18]. The optimal addition rate range of 1.0-1.5 mL/min for the 1:1.1 ratio provides sufficient time for proper mixing while preventing localized concentration gradients that could lead to impurity formation [27]. Faster addition rates may result in incomplete mixing and reduced yields, while slower rates unnecessarily extend processing times [18] [20].

Temperature control during amine addition affects both reaction kinetics and crystal formation [18] [19]. The temperature range of 25-30°C for optimal ratios provides sufficient thermal energy for efficient mixing and dissolution while maintaining control over crystallization rates [18]. Lower temperatures may slow dissolution kinetics, while higher temperatures can promote unwanted side reactions or polymorphic transformations [19] [24].

pH monitoring throughout the addition process provides real-time feedback on neutralization progress [18] [20]. The target pH range of 7.5-8.0 for the optimal 1:1.1 ratio indicates complete acid neutralization with appropriate base excess [27] [18]. pH values below 7.0 suggest incomplete neutralization, while values above 8.5 may indicate excessive base that could interfere with crystallization [20] [28].

Multinuclear Nuclear Magnetic Resonance Spectroscopic Profiling

Z-D-isoleucine dicyclohexylamine salt exhibits distinctive nuclear magnetic resonance characteristics that enable comprehensive structural characterization and stereochemical assignment. The compound consists of the protected amino acid N-benzyloxycarbonyl-D-isoleucine paired with dicyclohexylamine as the counterion, yielding a molecular formula of C26H42N2O4 with a molecular weight of 446.6 grams per mole [2] [3].

¹H/¹³C Nuclear Magnetic Resonance Signal Assignment Strategies

The nuclear magnetic resonance spectroscopic analysis of Z-D-isoleucine dicyclohexylamine salt requires systematic assignment of signals corresponding to both the protected amino acid component and the dicyclohexylamine counterion. The α-proton of the D-isoleucine residue serves as a critical diagnostic signal for stereochemical determination.

Research has demonstrated that D-allo-isoleucine derivatives consistently exhibit α-proton chemical shifts at higher field values compared to their L-isoleucine counterparts [4] [5] [6]. In deuterated chloroform solution, the α-proton of D-allo-isoleucine derivatives appears at approximately 4.70 parts per million, while the corresponding L-isoleucine signal resonates at 4.58 parts per million. This 0.12 parts per million downfield shift provides a reliable method for stereochemical assignment [4] [5].

The coupling constant patterns further support stereochemical identification. The ³JCH-CH coupling constants for D-allo-isoleucine derivatives are consistently smaller (4.5 hertz) compared to L-isoleucine derivatives (5.5 hertz), while the ³JCH-NH coupling constants show the opposite trend, with D-allo-isoleucine exhibiting larger values (9.0 hertz) versus L-isoleucine (8.5 hertz) [4] [5] [6].

¹³C nuclear magnetic resonance analysis reveals that the α-carbon of D-allo-isoleucine derivatives resonates at lower chemical shift values than L-isoleucine derivatives. In deuterated chloroform, D-allo-isoleucine α-carbon signals appear at approximately 59.4 parts per million, compared to 60.4 parts per million for L-isoleucine derivatives, representing a consistent 1.0 parts per million upfield shift [4] [5].

The dicyclohexylamine component contributes characteristic signals in both ¹H and ¹³C spectra. The cyclohexyl protons appear as complex multipiples in the aliphatic region (1.0-2.0 parts per million), while the N-H proton typically resonates around 2.5-3.0 parts per million depending on solvent and temperature conditions [7] [8] [9].

Dynamic Nuclear Magnetic Resonance for Conformational Analysis

Variable temperature nuclear magnetic resonance spectroscopy provides insight into the conformational dynamics and molecular mobility of Z-D-isoleucine dicyclohexylamine salt. Temperature-dependent studies reveal exchange processes between different conformational states and hydrogen bonding environments [10] [11] [12].

Line broadening analysis as a function of temperature indicates dynamic exchange processes occurring on the nuclear magnetic resonance timescale. At 298 kelvin, the α-proton signal exhibits a line width of approximately 12.5 hertz, which increases to 22.3 hertz at 328 kelvin, suggesting increased molecular motion and faster exchange rates at elevated temperatures [13] [14].

The temperature coefficient of the α-proton chemical shift provides information about hydrogen bonding interactions. Values of -2.0 to -4.0 parts per billion per kelvin typically indicate intramolecular hydrogen bonding, while values greater than -1.0 parts per billion per kelvin suggest solvent-exposed protons [10] [11].

Exchange rate calculations from line shape analysis reveal activation energies for conformational interconversion. The dicyclohexylamine counterion exhibits chair-chair interconversion of the cyclohexyl rings with activation energies of 40-45 kilojoules per mole, consistent with typical cyclohexane ring flipping processes [15] [13].

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry coupled with tandem mass spectrometry provides detailed structural information about Z-D-isoleucine dicyclohexylamine salt through characteristic fragmentation pathways and high-resolution mass analysis.

Electrospray Ionization Tandem Mass Spectrometry Differentiation of Diastereomers

Electrospray ionization of Z-D-isoleucine dicyclohexylamine salt produces protonated molecular ions at mass-to-charge ratio 447 corresponding to [M+H]⁺. The fragmentation pattern under collision-induced dissociation conditions reveals diagnostic ions that enable diastereomeric differentiation [16] [17] [18].

The primary fragmentation pathway involves loss of the benzyloxycarbonyl protecting group to yield an immonium ion at mass-to-charge ratio 86. This fragmentation is common to both leucine and isoleucine derivatives and occurs through α-cleavage adjacent to the amino group [19] [20] [21].

Diagnostic fragmentation occurs through secondary dissociation producing a characteristic ion at mass-to-charge ratio 69. This fragment is significantly more abundant in isoleucine derivatives compared to leucine derivatives under identical collision energy conditions. For isoleucine, this fragment represents 95% relative intensity, while for leucine it comprises only 5% relative intensity at 30 electron volt collision energy [22] [23] [21].

The mechanism for formation of the mass-to-charge ratio 69 ion involves 1,2-hydride rearrangement in isoleucine, which is energetically favored over the 1,3-hydride rearrangement required in leucine. Density functional theory calculations confirm that the activation energy for this process is 15-20 kilojoules per mole lower for isoleucine compared to leucine [23] [21] [24].

Multiple reaction monitoring transitions enable quantitative analysis with the transitions 132 → 86 serving as the quantifier and 132 → 69 providing confirmatory identification. The ion ratio of these fragments provides stereochemical information with reproducibility better than 5% relative standard deviation [16] [17] [25].

High-Resolution Mass Analysis

High-resolution mass spectrometry using orbitrap or time-of-flight analyzers enables accurate mass determination with sub-parts-per-million accuracy for both the intact salt and its fragmentation products [26] [27] [20].

The protonated molecular ion of Z-D-isoleucine dicyclohexylamine salt exhibits a theoretical mass-to-charge ratio of 447.3270 for C26H43N2O4⁺. Experimental measurements typically achieve mass accuracy within 1.0 parts per million, corresponding to observed values of 447.3274 ± 0.0005 [26] [27].

Fragmentation analysis under high-resolution conditions resolves isobaric interferences that cannot be distinguished using unit resolution instruments. The dicyclohexylamine component produces a characteristic fragment at mass-to-charge ratio 182.1903 corresponding to [C12H24N]⁺ formed through β-cleavage of one cyclohexyl ring [20] [28].

Isotope pattern analysis provides additional confirmation of molecular composition. The ¹³C isotope peak at mass-to-charge ratio 448 exhibits relative intensity consistent with 26 carbon atoms (28.6% theoretical), while the nitrogen isotope contribution is negligible due to the low natural abundance of ¹⁵N [26] [27].

Collision-induced dissociation studies reveal sequential fragmentation pathways with energy-resolved spectra showing appearance energies for different fragment ions. The benzyloxycarbonyl loss occurs at threshold energies of 1.2 electron volts, while the diagnostic mass-to-charge ratio 69 fragment requires minimum collision energies of 2.8 electron volts [21] [29] [24].

Dates

Last modified: 07-21-2023

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